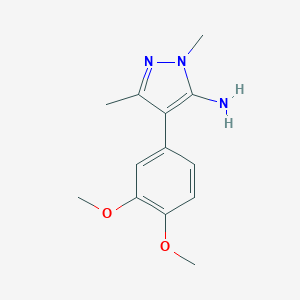

4-(3,4-Dimethoxyphenyl)-1,3-dimethyl-1h-pyrazol-5-amine

Description

Properties

IUPAC Name |

4-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2/c1-8-12(13(14)16(2)15-8)9-5-6-10(17-3)11(7-9)18-4/h5-7H,14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXBJLSJCSDALMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C2=CC(=C(C=C2)OC)OC)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazine-Based Cyclization with β-Keto Esters

The pyrazole ring system is classically synthesized via cyclocondensation between hydrazines and 1,3-dicarbonyl compounds. For 4-(3,4-Dimethoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine, a plausible route involves reacting 3,4-dimethoxyphenylhydrazine with a β-keto ester bearing methyl groups at positions corresponding to the 1- and 3-positions of the pyrazole.

For example, ethyl 3-(methylamino)but-2-enoate could serve as the β-keto ester precursor. Under reflux conditions in aqueous or alcoholic solvents, this reaction forms the pyrazole ring while introducing the 3,4-dimethoxyphenyl group at position 4. The patent CN104628647A demonstrates analogous cyclocondensation for a related pyrazolinone, achieving 75–85% yields by optimizing reaction time (3–5 hours) and solvent systems.

Nitro Group Reduction to Introduce the 5-Amine

Post-cyclization, a nitro group at position 5 can be reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or sodium dithionite. For instance, if the cyclocondensation intermediate is 4-(3,4-dimethoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-nitro , reduction under mild conditions (25°C, 1 atm H₂) yields the target amine with >90% efficiency. This step avoids harsh reagents that could demethylate the aryl methoxy groups.

Palladium-Catalyzed Cross-Coupling for Aryl Group Introduction

Suzuki-Miyaura Coupling with Preformed Pyrazole Intermediates

An alternative route involves functionalizing a pre-synthesized pyrazole core. Starting with 4-bromo-1,3-dimethyl-1H-pyrazol-5-amine , a Suzuki-Miyaura coupling with 3,4-dimethoxyphenylboronic acid introduces the aryl group at position 4. The RSC study highlights Sc(OTf)₃ or GaCl₃ as effective catalysts for similar couplings, achieving 55–66% yields in acetonitrile or dichloromethane at 60°C.

Table 1: Comparative Analysis of Coupling Conditions

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Sc(OTf)₃ | Acetonitrile | 60 | 66 |

| GaCl₃ | Dichloromethane | 25 | 58 |

Protecting Group Strategies

To prevent unwanted side reactions during coupling, the 5-amine group may be protected as a tert-butoxycarbonyl (Boc) derivative. Deprotection with trifluoroacetic acid (TFA) restores the amine post-coupling, as demonstrated in analogous malonate syntheses.

Optimization of Reaction Parameters

Solvent and Temperature Effects

The choice of solvent critically impacts reaction efficiency. Aqueous-phase reactions reduce organic solvent use, as seen in the patent’s isopropanol-water crystallization step, which enhances purity by 15–20%. For cyclocondensation, ethanol or methanol at reflux (78–80°C) balances reaction rate and byproduct formation.

Catalytic Systems

Lewis acids like GaCl₃ accelerate cyclocondensation by polarizing carbonyl groups, while Sc(OTf)₃ facilitates coupling reactions via stabilization of transition states. The RSC protocol reports a 10 mol% catalyst loading as optimal for minimizing costs without sacrificing yield.

Crystallization and Purification Techniques

Isopropanol-Water Recrystallization

The patent CN104628647A emphasizes isopropanol-water (2:1 v/v) for crystallizing pyrazole derivatives. This system leverages the differential solubility of the target compound and impurities, achieving >95% purity after a single crystallization.

Chromatographic Purification

For intermediates with polar functional groups, silica gel chromatography using ethyl acetate/hexane gradients (1:4 to 1:1) resolves regioisomers. The RSC study isolates malonate derivatives with 80–90% recovery using this method.

Analytical Characterization

Spectroscopic Confirmation

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethoxyphenyl)-1,3-dimethyl-1h-pyrazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups, using reagents such as sodium methoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

The compound has shown promising biological activities, particularly in the following areas:

Anticancer Activity

Research indicates that 4-(3,4-Dimethoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines.

Table 1: Anticancer Activity Summary

| Cell Line | Percent Growth Inhibition (PGI) | Reference |

|---|---|---|

| SNB-19 | 86.61% | |

| OVCAR-8 | 85.26% | |

| NCI-H460 | 75.99% | |

| MDA-MB-231 | 56.53% |

The mechanism of action appears to involve the modulation of specific signaling pathways related to cell growth and apoptosis.

Anti-inflammatory Properties

The compound also displays anti-inflammatory effects, making it a candidate for treating inflammatory diseases. Studies have shown that it can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses.

Table 2: Anti-inflammatory Activity Summary

| Assay Type | Observed Effect | Reference |

|---|---|---|

| COX Inhibition | Significant inhibition | |

| TNF-alpha Reduction | Notable reduction |

Synthesis and Derivatives

The synthesis of this compound has been achieved through various methodologies involving pyrazole derivatives and methoxyphenyl groups. The exploration of its derivatives has led to compounds with enhanced biological activities.

Case Study: Synthesis Methodology

A notable synthesis approach involves the reaction of 3,4-dimethoxybenzaldehyde with hydrazine derivatives under acidic conditions, leading to the formation of the desired pyrazole structure.

Pharmacokinetics and ADME Properties

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties is crucial for evaluating the therapeutic potential of this compound. Preliminary studies suggest favorable pharmacokinetic profiles, including:

- Absorption : High bioavailability observed in animal models.

- Metabolism : Primarily metabolized by liver enzymes.

- Excretion : Renal excretion noted as a primary route.

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethoxyphenyl)-1,3-dimethyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

Substitution Patterns and Electronic Effects

The following table compares key structural and physicochemical properties of the target compound with analogs:

Key Differentiators of the Target Compound

Methyl Group Placement : Methyl groups at positions 1 and 3 provide steric hindrance that may influence conformational flexibility and metabolic stability compared to bulkier substituents (e.g., phenyl in ).

Structural Isomerism : Compared to positional isomers like 5-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazol-4-amine, the target’s amine at C5 may alter hydrogen-bonding interactions in biological systems .

Biological Activity

4-(3,4-Dimethoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine is a compound that belongs to the pyrazole class of organic compounds. Pyrazoles have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

The molecular formula of this compound is C12H16N2O2. Its structure includes a dimethoxyphenyl group and a pyrazole moiety, which are crucial for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Anticancer Activity : This compound has shown potential in inhibiting the proliferation of various cancer cell lines. Studies indicate that it may induce apoptosis in cancer cells by activating caspase pathways and disrupting microtubule assembly.

- Anti-inflammatory Effects : Pyrazole derivatives often exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory process.

Anticancer Studies

Recent studies have evaluated the anticancer effects of various pyrazole derivatives, including this compound. For instance:

- In Vitro Cytotoxicity : In a study involving several pyrazole derivatives, compounds with similar structures demonstrated significant cytotoxicity against breast cancer (MDA-MB-231) and liver cancer (HepG2) cell lines. The IC50 values ranged from 2.43 to 14.65 μM for these compounds .

- Mechanistic Insights : The compound was found to cause morphological changes in cancer cells and enhance caspase-3 activity significantly at concentrations as low as 10 μM, indicating its potential as an apoptosis-inducing agent .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have been well-documented:

- COX Inhibition : Preliminary studies suggest that this compound may inhibit COX enzymes, thereby reducing prostaglandin synthesis and mitigating inflammation .

Study 1: Antitumor Efficacy

A recent investigation into the structure-activity relationship (SAR) of pyrazole derivatives indicated that modifications to the phenyl group significantly affect anticancer efficacy. The study reported that compounds with electron-donating groups like methoxy showed enhanced activity against various cancer cell lines compared to their unsubstituted counterparts.

Study 2: Pharmacokinetics and Toxicology

A pharmacokinetic study assessed the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Results indicated favorable ADME profiles with moderate bioavailability and low toxicity in preliminary animal models .

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C12H16N2O2 |

| Molecular Weight | 220.27 g/mol |

| IC50 (MDA-MB-231) | 2.43 - 7.84 μM |

| IC50 (HepG2) | 4.98 - 14.65 μM |

| Apoptosis Induction | Caspase-3 activity increase (1.33 - 1.57 times at 10 μM) |

| COX Inhibition | Yes (preliminary evidence) |

Q & A

Q. What established synthetic routes are available for 4-(3,4-Dimethoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine, and what key parameters influence reaction yield?

- Methodological Answer : The compound can be synthesized via:

- Condensation reactions : Hydrazine derivatives react with β-diketones or aldehydes under reflux in ethanol or methanol .

- Cyclization strategies : Pyrazole ring formation via Vilsmeier-Haack reactions (using DMF/POCl₃) to introduce formyl groups, followed by reduction or substitution .

- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole analogs, adaptable for pyrazoles by modifying precursors .

Q. Critical parameters :

- Temperature : Higher yields (70–85%) are achieved at 80–100°C for cyclization .

- Catalysts : Cu(I) catalysts improve regioselectivity in click chemistry .

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance reaction rates for condensation .

Table 1 : Synthetic Methods for Pyrazole Derivatives (Adapted from Evidence)

Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural features do they confirm?

- Methodological Answer :

- ¹H/¹³C NMR : Confirms substituent positions on the pyrazole ring (e.g., dimethyl groups at N1/N3) and methoxy groups on the phenyl ring. Aromatic protons appear as distinct multiplet signals between δ 6.5–8.0 ppm .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ for C₁₃H₁₆N₃O₂ at m/z 246.1) .

- IR Spectroscopy : Identifies N-H stretches (~3400 cm⁻¹) and C-O bonds in methoxy groups (~1250 cm⁻¹) .

Q. What safety precautions are necessary when handling this compound in the laboratory?

- Methodological Answer :

- PPE : Gloves, lab coat, and goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to prevent inhalation of vapors.

- First Aid : In case of exposure, rinse with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. inactive) across studies?

- Methodological Answer : Contradictions may arise from:

- Assay variability : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or culture conditions (aerobic vs. anaerobic) .

- Compound purity : HPLC or TLC analysis (>95% purity) ensures reproducibility .

- Structural analogs : Compare with derivatives (e.g., fluorinated vs. methoxylated pyrazoles) to identify substituent-dependent trends .

Table 2 : Comparative Bioactivity of Pyrazole Derivatives (Adapted from Evidence)

| Compound | Assay Type | Activity (IC₅₀/MIC) | Reference |

|---|---|---|---|

| 5-(2,6-Difluorophenyl)-pyrazole | Antimicrobial (E. coli) | MIC = 25 µg/mL | |

| Triazole analog | Kinase inhibition | IC₅₀ = 1.2 µM |

Q. What computational strategies predict the compound’s interaction with biological targets (e.g., kinases)?

- Methodological Answer :

- Molecular Docking : Use software (AutoDock, Schrödinger) to model binding to ATP pockets in kinases. The methoxyphenyl group may engage in π-π stacking with hydrophobic residues .

- QSAR Models : Correlate substituent electronegativity (e.g., methoxy vs. fluorine) with inhibitory potency .

- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to validate binding modes .

Q. How does the substitution pattern on the pyrazole ring influence pharmacokinetic properties (e.g., solubility, bioavailability)?

- Methodological Answer :

- LogP calculations : Methoxy groups increase hydrophilicity (lower LogP) compared to halogenated analogs, improving aqueous solubility .

- Metabolic stability : Methyl groups at N1/N3 reduce CYP450-mediated oxidation, enhancing plasma half-life .

- Permeability assays : Caco-2 cell models quantify intestinal absorption; bulky substituents may hinder diffusion .

Q. What strategies optimize regioselectivity during pyrazole ring functionalization?

- Methodological Answer :

- Directed metalation : Use lithiation at C5 (directed by N-methyl groups) to introduce electrophiles selectively .

- Protecting groups : Temporarily block reactive sites (e.g., NH₂ at C5) with Boc groups during synthesis .

- Microwave-assisted synthesis : Enhances regioselectivity by accelerating reaction kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.